1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide
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Description
1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C14H21N3O4S and its molecular weight is 327.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
The compound acts as a dual kinase inhibitor against CK2 and GSK3β . It inhibits both kinases simultaneously to prevent PTEN deactivation more efficiently . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .
Biochemical Pathways
The compound affects the biochemical pathways involving CK2 and GSK3β . These kinases are responsible for the phosphorylation of PTEN, a tumor suppressor protein . By inhibiting these kinases, the compound prevents the deactivation of PTEN, thus potentially influencing the pathways related to tumor suppression .
Pharmacokinetics
The compound’s inhibitory activity against ck2 and gsk3β has been observed at concentrations of 19 μM and 067 μM respectively , suggesting that it may have favorable bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the prevention of PTEN deactivation . By inhibiting CK2 and GSK3β, the compound prevents these kinases from phosphorylating PTEN, thus maintaining the active state of this tumor suppressor protein .
Biological Activity
1-(Methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized with the following details:
- Molecular Formula : C₁₄H₁₉N₃O₃S
- Molecular Weight : 343.5 g/mol
- CAS Number : 1060164-51-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It features a piperidine moiety known for its diverse pharmacological effects, including analgesic and anti-inflammatory properties. The methylsulfonyl group enhances solubility and bioavailability, which is critical for therapeutic efficacy.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Bacterial Inhibition : Studies have shown moderate to strong activity against strains such as Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective dose ranges .
Enzyme Inhibition
The compound has demonstrated inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Compounds within this class have shown strong inhibition against AChE, which is crucial for treating neurodegenerative diseases .
Anticancer Properties
Preliminary studies suggest potential anticancer activities:
- Cell Growth Inhibition : Similar compounds have been observed to inhibit the growth of various cancer cell lines, including breast and colorectal cancers. IC50 values in these studies ranged from 7.9 to 92 µM .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antibacterial properties of synthesized piperidine derivatives, including those structurally related to our compound. The results indicated that several derivatives exhibited strong urease inhibition and good binding affinity to bovine serum albumin (BSA), suggesting their potential as therapeutic agents .
- Enzyme Interaction Studies : Docking studies conducted on similar compounds revealed various interactions with amino acids in target enzymes, further elucidating the mechanism behind their biological activity .
Data Summary
Properties
IUPAC Name |
1-methylsulfonyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-22(19,20)17-8-4-5-10(9-17)13(18)15-14-11-6-2-3-7-12(11)16-21-14/h10H,2-9H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYXKLHSEFPRFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C3CCCCC3=NO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.